

Application Notes and Protocols for c-Met-IN-21

In Vitro Assays

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Compound of Interest

Compound Name: **c-Met-IN-21**

Cat. No.: **B12377061**

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These application notes provide detailed protocols for the in vitro characterization of **c-Met-IN-21**, a small molecule inhibitor of the c-Met receptor tyrosine kinase. The methodologies described are essential for evaluating the compound's potency, selectivity, and mechanism of action in a preclinical setting.

Introduction to c-Met Signaling

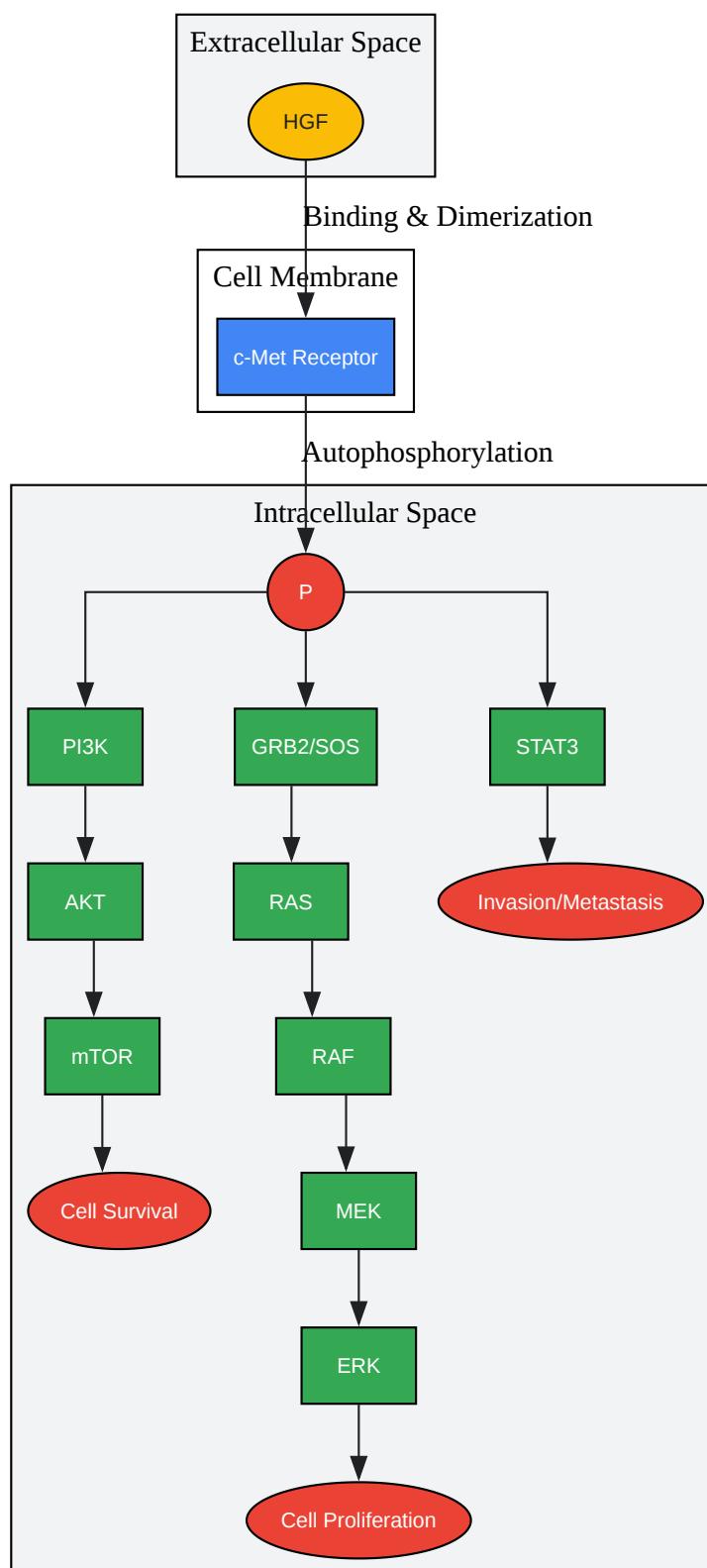
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, motility, and invasion.^{[1][2]} Its natural ligand is the hepatocyte growth factor (HGF).^{[3][4]} Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of tyrosine residues within its kinase domain.^{[5][6]} This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for normal cellular functions like embryonic development and tissue repair.^{[3][7]}

However, dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is strongly implicated in the development and progression of various human cancers.^{[1][8]} Aberrant c-Met activation can lead to increased tumor growth, angiogenesis, and metastasis, making it a compelling target for cancer

therapy.^[3]^[8]^[9] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase are a key strategy to counteract its oncogenic activity.^[5]

c-Met Signaling Pathway Diagram

The following diagram illustrates the simplified c-Met signaling cascade upon activation by its ligand, HGF.



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